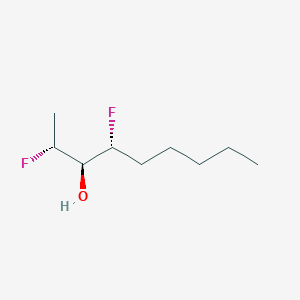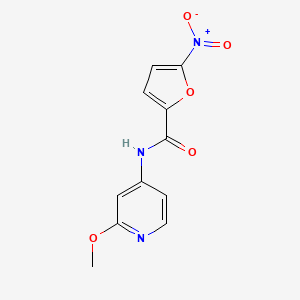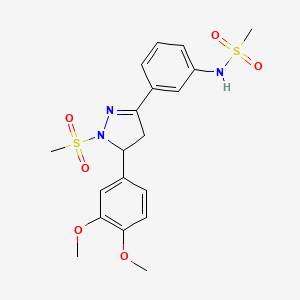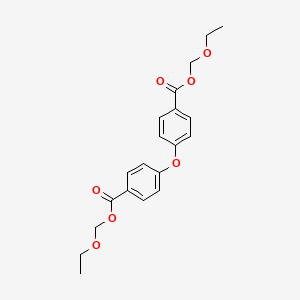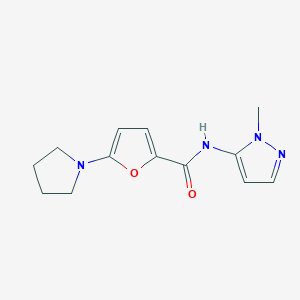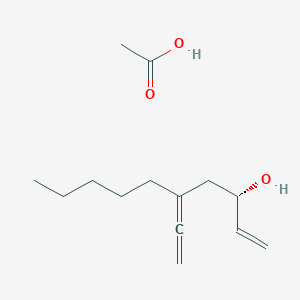
Acetic acid--(3S)-5-ethenylidenedec-1-en-3-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) is a unique organic compound characterized by its complex structure, which includes an acetic acid moiety and a long carbon chain with a double bond and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of acetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and addition reactions to form the desired compound. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to optimize yield and purity. The use of heterogeneous catalysts, such as metal oxides, can facilitate the conversion of starting materials to the target compound under milder conditions, reducing energy consumption and improving efficiency.
化学反応の分析
Types of Reactions
Acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bond can produce saturated alcohols.
科学的研究の応用
Acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and double bond allow it to form hydrogen bonds and participate in various chemical reactions within biological systems. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.
類似化合物との比較
Similar Compounds
Similar compounds include other long-chain alcohols and acids, such as:
- Acetic acid–(3S)-5-ethenylidenedec-1-yn-3-ol (1/1)
- Acetic acid–(3S)-5-ethenylidenedec-1-en-3-one (1/1)
Uniqueness
What sets acetic acid–(3S)-5-ethenylidenedec-1-en-3-ol (1/1) apart is its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This unique combination of functional groups allows it to participate in a wider range of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
821782-95-0 |
|---|---|
分子式 |
C14H24O3 |
分子量 |
240.34 g/mol |
InChI |
InChI=1S/C12H20O.C2H4O2/c1-4-7-8-9-11(5-2)10-12(13)6-3;1-2(3)4/h6,12-13H,2-4,7-10H2,1H3;1H3,(H,3,4)/t12-;/m1./s1 |
InChIキー |
LZRVJXYPOHZUFK-UTONKHPSSA-N |
異性体SMILES |
CCCCCC(=C=C)C[C@@H](C=C)O.CC(=O)O |
正規SMILES |
CCCCCC(=C=C)CC(C=C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


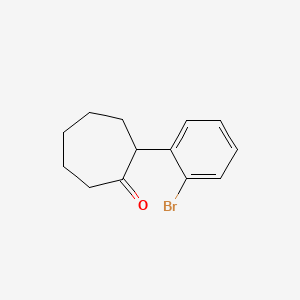
![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
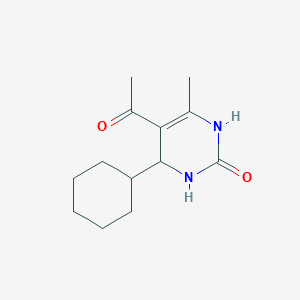
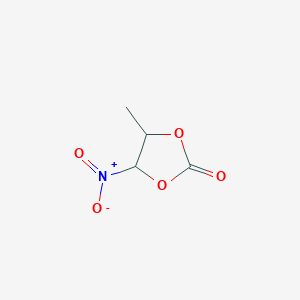
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
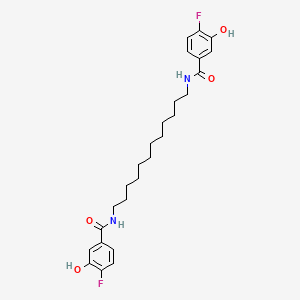
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
